molecular formula C22H36O9 B13757924 Butyl prop-2-enoate;2-hydroxyethyl 2-methylprop-2-enoate;methyl 2-methylprop-2-enoate;2-methylprop-2-enoic acid CAS No. 25035-89-6

Butyl prop-2-enoate;2-hydroxyethyl 2-methylprop-2-enoate;methyl 2-methylprop-2-enoate;2-methylprop-2-enoic acid

Cat. No.: B13757924
CAS No.: 25035-89-6
M. Wt: 444.5 g/mol
InChI Key: PNQFAMLTIFXYGJ-UHFFFAOYSA-N
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Description

Properties

CAS No.

25035-89-6

Molecular Formula

C22H36O9

Molecular Weight

444.5 g/mol

IUPAC Name

butyl prop-2-enoate;2-hydroxyethyl 2-methylprop-2-enoate;methyl 2-methylprop-2-enoate;2-methylprop-2-enoic acid

InChI

InChI=1S/C7H12O2.C6H10O3.C5H8O2.C4H6O2/c1-3-5-6-9-7(8)4-2;1-5(2)6(8)9-4-3-7;1-4(2)5(6)7-3;1-3(2)4(5)6/h4H,2-3,5-6H2,1H3;7H,1,3-4H2,2H3;1H2,2-3H3;1H2,2H3,(H,5,6)

InChI Key

PNQFAMLTIFXYGJ-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C=C.CC(=C)C(=O)O.CC(=C)C(=O)OC.CC(=C)C(=O)OCCO

Related CAS

25035-89-6

Origin of Product

United States

Preparation Methods

Preparation of Butyl Prop-2-enoate (Butyl Acrylate)

1.1 Synthetic Route

Butyl prop-2-enoate, commonly known as butyl acrylate, is typically prepared via the esterification of prop-2-enoic acid (acrylic acid) with butanol . This reaction is catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid and conducted under reflux to drive the equilibrium toward ester formation.

  • Reaction:
    Prop-2-enoic acid + Butanol → Butyl prop-2-enoate + Water

  • Conditions:

    • Acid catalyst (e.g., H₂SO₄)
    • Reflux temperature (~100–120 °C)
    • Removal of water by azeotropic distillation or use of molecular sieves to shift equilibrium

1.2 Industrial Methods

Industrial production often employs continuous flow reactors with optimized catalyst loading and temperature control to maximize yield and minimize by-products. Post-reaction purification typically involves column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate high-purity butyl acrylate.

1.3 Properties and Analysis

Property Value
Molecular Formula C₈H₁₄O₂
Molecular Weight 142.20 g/mol
Boiling Point 163 °C
Density 0.895 g/mL

Analytical confirmation is done by NMR spectroscopy (¹H and ¹³C), confirming the vinyl protons and ester carbonyl signals, and high-resolution mass spectrometry (HRMS) .

Preparation of 2-Hydroxyethyl 2-methylprop-2-enoate

2.1 Synthetic Route

2-Hydroxyethyl 2-methylprop-2-enoate is synthesized by esterification of 2-methylprop-2-enoic acid (methacrylic acid) with 2-hydroxyethanol (ethylene glycol monohydroxyethyl ether) . This reaction also requires an acid catalyst and is carried out under reflux.

  • Reaction:
    2-Methylprop-2-enoic acid + 2-Hydroxyethanol → 2-Hydroxyethyl 2-methylprop-2-enoate + Water

  • Conditions:

    • Acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid)
    • Reflux temperature (~100–130 °C)
    • Water removal to drive esterification equilibrium

2.2 Industrial and Laboratory Scale

In industrial processes, continuous reactors with precise temperature and catalyst control are used to optimize yield and purity. The reaction may be conducted under inert atmosphere to prevent polymerization of the vinyl groups.

2.3 Reaction Mechanism and Notes

The esterification proceeds via protonation of the acid carbonyl, nucleophilic attack by the hydroxyl group of 2-hydroxyethanol, followed by elimination of water. The presence of the hydroxyl group on the alcohol allows for potential further functionalization or polymerization.

Preparation of Methyl 2-methylprop-2-enoate

3.1 Synthetic Route

Methyl 2-methylprop-2-enoate (methyl methacrylate) is prepared by the esterification of 2-methylprop-2-enoic acid (methacrylic acid) with methanol under acid catalysis.

  • Reaction:
    2-Methylprop-2-enoic acid + Methanol → Methyl 2-methylprop-2-enoate + Water

  • Conditions:

    • Acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid)
    • Reflux (~65–80 °C)
    • Removal of water by azeotropic distillation or drying agents

3.2 Alternative Industrial Synthesis

Industrial synthesis may also involve transesterification of methyl esters or direct esterification with methanol in the presence of acid catalysts. Continuous distillation is used to separate the ester product.

Preparation of 2-methylprop-2-enoic Acid (Methacrylic Acid)

4.1 Synthetic Routes

Methacrylic acid is industrially produced primarily by oxidation of isobutylene or oxidation of tert-butanol using oxidizing agents like potassium permanganate or ozone under controlled conditions.

  • Reaction Example:
    Isobutylene + Oxidizing agent → 2-Methylprop-2-enoic acid

  • Conditions:

    • Controlled temperature and pressure
    • Catalysts such as metal oxides (e.g., molybdenum, vanadium oxides)
    • Continuous flow reactors for high throughput

4.2 Laboratory Synthesis

In research settings, methacrylic acid can be prepared by oxidation of isobutylene using potassium permanganate or ozone, followed by purification steps to isolate the acid.

4.3 Polymerization Note

Methacrylic acid is also involved in radical polymerization reactions to produce polymethacrylates. Radical initiators such as azobisisobutyronitrile (AIBN) are used under inert atmosphere to control polymerization.

Summary Table of Preparation Methods

Compound Starting Materials Catalyst/Conditions Key Notes
Butyl prop-2-enoate (Butyl acrylate) Prop-2-enoic acid + Butanol Acid catalyst, reflux, water removal Column chromatography purification
2-Hydroxyethyl 2-methylprop-2-enoate 2-Methylprop-2-enoic acid + 2-Hydroxyethanol Acid catalyst, reflux, inert atmosphere Esterification with hydroxyl group
Methyl 2-methylprop-2-enoate 2-Methylprop-2-enoic acid + Methanol Acid catalyst, reflux, water removal Alternative transesterification possible
2-Methylprop-2-enoic acid (Methacrylic acid) Oxidation of isobutylene or tert-butanol Oxidizing agents (KMnO₄, ozone), controlled temp/pressure Industrial continuous oxidation process

Research Outcomes and Analytical Techniques

Chemical Reactions Analysis

Scientific Research Applications

Polymer Synthesis

These compounds are primarily utilized in the synthesis of various polymers and copolymers:

  • Butyl Prop-2-enoate :
    • Used in the production of coatings, adhesives, and sealants due to its excellent film-forming properties.
    • Serves as a solvent and intermediate in organic synthesis.
  • 2-Hydroxyethyl 2-Methylprop-2-Enoate :
    • Acts as a monomer in the synthesis of hydrogels and functional materials.
    • Utilized in coatings for enhanced adhesion and flexibility.
  • Methyl 2-Methylprop-2-Enoate :
    • Commonly employed in producing polymethyl methacrylate (PMMA), which is used for optical lenses and medical devices.
  • 2-Methylprop-2-Enoic Acid :
    • Functions as a monomer for various polymers and is involved in producing superabsorbent materials used in hygiene products.

Research indicates that these compounds exhibit notable biological activities:

Antimicrobial Activity

Studies have confirmed that butyl prop-2-enoate and its derivatives possess significant antimicrobial properties. For instance:

Case Study: Antimicrobial Efficacy
A study assessed the antimicrobial activity of butyl prop-2-enoate against Staphylococcus aureus and Escherichia coli, revealing inhibition at concentrations as low as 0.5% (v/v) with clear zones of inhibition observed through disc diffusion methods.

Antioxidant Activity

The antioxidant properties of these compounds have been investigated due to their ability to scavenge free radicals:

Research Findings:
A study on methyl 2-methylprop-2-enoate demonstrated its effectiveness in reducing oxidative stress in vitro by neutralizing reactive oxygen species (ROS), showcasing a dose-dependent response.

Potential Therapeutic Applications

The biological activities suggest potential therapeutic applications:

  • Pharmaceuticals : The antimicrobial properties indicate possible development into new antibiotics.
  • Food Preservation : Their ability to inhibit microbial growth makes them suitable candidates for natural preservatives in food products.

Comparison with Similar Compounds

Butyl prop-2-enoate (CAS 141-32-2)

Butyl prop-2-enoate, also known as butyl acrylate, is an acrylic ester with the formula C₇H₁₂O₂. It is widely used as a monomer in the production of polymers and copolymers, such as poly(butyl acrylate), which exhibit flexibility, adhesion, and resistance to UV light and oxidation . It is a key component in adhesives, coatings, and elastomers .

2-Hydroxyethyl 2-methylprop-2-enoate (CAS 868-77-9)

This compound, commonly termed 2-hydroxyethyl methacrylate (HEMA), is a methacrylic ester with a hydroxyl group. Its structure (C₆H₁₀O₃) enables crosslinking in polymer matrices, making it essential in hydrogels, dental resins, and biomedical devices. For example, it is used in hydrophilic contact lenses with 47% water content and high oxygen permeability . Occupational exposure limits (OELs) are set at 50 ppm TWA due to respiratory and dermal hazards .

Methyl 2-methylprop-2-enoate (CAS 80-62-6)

Methyl 2-methylprop-2-enoate (methyl methacrylate, MMA) is a volatile liquid (C₅H₈O₂) with applications in polymethyl methacrylate (PMMA) production. It is critical in adhesives, coatings, and composites, such as spherical microspheres (1–25 μm) combined with dicalcium phosphate for industrial materials . It is highly flammable (H225) and requires careful handling .

2-Methylprop-2-enoic acid (CAS 63310-02-1)

2-Methylprop-2-enoic acid (methacrylic acid, MAA) is a carboxylic acid (C₄H₆O₂) serving as a precursor for methacrylate esters and polymers. It is polymerized into PMMA or copolymerized with acrylates for materials requiring thermal stability and transparency .

Comparison with Similar Compounds

Structural and Functional Differences

Compound Molecular Formula Key Functional Groups Primary Applications
Butyl prop-2-enoate C₇H₁₂O₂ Acrylate ester (long alkyl chain) Flexible polymers, adhesives, coatings
2-Hydroxyethyl methacrylate C₆H₁₀O₃ Methacrylate ester + hydroxyl Hydrogels, biomedical devices, contact lenses
Methyl methacrylate C₅H₈O₂ Methacrylate ester (short chain) PMMA, composites, adhesives
Methacrylic acid C₄H₆O₂ Carboxylic acid + α-methyl Monomer for resins, copolymers

Reactivity and Polymerization

  • Butyl acrylate undergoes radical polymerization with acrylic acid to form copolymers with tunable hydrophobicity, useful in surfactants and latex films .
  • HEMA ’s hydroxyl group enables hydrogen bonding and crosslinking, enhancing mechanical strength in hydrogels .
  • Methyl methacrylate polymerizes into rigid PMMA, but its stereochemistry (e.g., (2R)-oxiran-2-yl derivatives) can influence epoxy-acrylate hybrid material properties .
  • Methacrylic acid copolymerizes with ethylhexyl acrylate to create ion-exchange resins or pH-responsive polymers .

Key Research Findings

  • Butyl acrylate/acrylic acid copolymers exhibit phase-segregated structures in n-dodecane, enabling tailored micelle formation for drug delivery .
  • HEMA-based hydrogels achieve 47% water content and high oxygen permeability (Dk = 60×10⁻¹¹ cm²/sec), critical for contact lens biocompatibility .
  • Methyl methacrylate microspheres (1–25 μm) with dicalcium phosphate show enhanced mechanical stability in dental composites .
  • Methacrylic acid copolymers with 2-ethylhexyl acrylate demonstrate pH-dependent swelling, useful in controlled-release formulations .

Biological Activity

The compounds Butyl prop-2-enoate, 2-hydroxyethyl 2-methylprop-2-enoate, methyl 2-methylprop-2-enoate, and 2-methylprop-2-enoic acid are part of the family of acrylates and methacrylates, which have garnered attention for their diverse biological activities. This article provides a comprehensive overview of their biological properties, mechanisms of action, and potential applications based on recent research findings.

Compound NameChemical FormulaCAS NumberDescription
Butyl prop-2-enoateC7H12O297-88-1An enoate ester with potential metabolic roles in yeast.
2-Hydroxyethyl 2-methylprop-2-enoateC6H10O3868-77-9An ester used in various industrial applications and dental materials.
Methyl 2-methylprop-2-enoateC5H8O2Not listedA methacrylate derivative with applications in polymer synthesis.
2-Methylprop-2-enoic acidC4H6O279-41-4A carboxylic acid that serves as a precursor for various esters.

Biological Activity Overview

  • Antimicrobial Properties :
    • Studies have shown that methacrylate compounds exhibit antimicrobial activity, particularly against oral pathogens. For instance, 2-hydroxyethyl methacrylate (HEMA) has been used to seal dentinal tubules, reducing sensitivity and preventing bacterial invasion .
  • Toxicological Aspects :
    • While these compounds are useful in various applications, they also present potential toxicity risks. For example, exposure to these acrylates can cause skin irritation and allergic reactions. Safety data indicate that methyl methacrylate derivatives can lead to respiratory issues upon inhalation and skin sensitization upon dermal exposure .
  • Cytotoxicity and Genotoxicity :
    • Research indicates that certain derivatives may possess cytotoxic properties at high concentrations. In vitro studies have shown that some acrylates can induce DNA damage in human cells under specific conditions . However, they generally exhibit low acute toxicity when exposure levels are managed properly.
  • Cholinesterase Inhibition :
    • Some studies have explored the cholinesterase inhibitory activity of related compounds. For instance, certain esters have shown promising results as cholinesterase inhibitors, which could be beneficial in treating neurodegenerative diseases like Alzheimer's .

Case Study 1: Dental Applications of HEMA

In a clinical study involving patients with sensitive teeth, the application of HEMA significantly reduced sensitivity by sealing dentinal tubules. The study reported a marked decrease in pain levels post-treatment, indicating its efficacy in dental applications .

Case Study 2: Toxicological Assessment of Acrylates

A comprehensive toxicological assessment was conducted on methyl methacrylate derivatives to evaluate their safety profile. Results indicated that while these compounds are effective in industrial applications, they require careful handling due to their potential to cause skin sensitization and respiratory issues upon prolonged exposure .

The biological activity of these compounds is largely attributed to their ability to interact with biological macromolecules such as proteins and nucleic acids:

  • Enzyme Inhibition : Many acrylates act as enzyme inhibitors by binding to active sites or altering enzyme conformation.
  • Cell Membrane Interaction : The lipophilic nature of these compounds allows them to integrate into cell membranes, potentially disrupting cellular functions.

Q & A

Q. What are the optimal experimental methods for synthesizing these acrylate derivatives, and how can reaction conditions be systematically optimized?

Answer: Synthesis of these compounds typically involves esterification or free-radical polymerization. For example, 2-hydroxyethyl 2-methylprop-2-enoate can be synthesized via acid-catalyzed esterification using sulfuric acid or p-toluenesulfonic acid under reflux . Optimization requires statistical experimental design (e.g., factorial or response surface methodologies) to minimize trial-and-error approaches. Factors such as catalyst concentration, temperature, and molar ratios should be analyzed using computational reaction path searches (e.g., quantum chemical calculations) and validated experimentally .

Q. How can researchers reliably characterize these compounds’ purity and structural integrity?

Answer: Key characterization techniques include:

  • NMR Spectroscopy : To confirm ester group formation and monitor side reactions (e.g., hydrolysis).
  • FTIR : Identifies functional groups like C=O (1720–1750 cm⁻¹) and C-O (1150–1250 cm⁻¹) .
  • Chromatography (HPLC/GPC) : Quantifies monomer conversion and detects oligomerization byproducts.
    Standardize protocols using reference materials (e.g., pharmaceutical-grade impurities analysis ) to ensure reproducibility.

Q. What are the primary applications of these acrylates in material science, and how do their properties influence polymer performance?

Answer: These monomers are used in hydrogels, adhesives, and coatings due to their reactivity and tunable hydrophobicity. For instance, methyl 2-methylprop-2-enoate’s low steric hindrance enhances copolymerization rates, while butyl prop-2-enoate improves flexibility in polymer matrices . Systematic studies on glass transition temperature (Tg) and crosslinking density are critical for tailoring mechanical properties .

Advanced Research Questions

Q. How do copolymerization kinetics and monomer sequence distribution affect the functional performance of acrylate-based polymers?

Answer: Advanced kinetic modeling (e.g., the Mayo-Lewis equation) and real-time monitoring (via Raman spectroscopy or calorimetry) can elucidate reactivity ratios (e.g., r1r_1 and r2r_2) for monomers like 2-methylprop-2-enoic acid and methyl 2-methylprop-2-enoate . Sequence distribution impacts properties like water resistance and thermal stability, requiring controlled radical polymerization (RAFT or ATRP) for precision .

Q. What mechanistic insights explain contradictory data on the reactivity of 2-methylprop-2-enoic acid in aqueous vs. non-polar solvents?

Answer: Contradictions arise from solvent polarity effects on acid dissociation (pKa) and hydrogen bonding. In aqueous media, the carboxylate anion dominates, reducing electrophilicity, while in toluene, the protonated form enhances reactivity. Computational studies (DFT) can map transition states to validate solvent-dependent pathways .

Q. How can researchers design experiments to evaluate the environmental persistence and degradation pathways of these acrylates?

Answer: Use accelerated degradation studies under UV/ozone exposure or microbial action, coupled with LC-MS to identify breakdown products (e.g., methacrylic acid or glycolic acid derivatives). Ecological toxicity assays (e.g., Daphnia magna LC50) and QSAR models predict environmental risks .

Q. What computational tools are most effective for predicting copolymer compatibility and phase behavior?

Answer: Molecular dynamics (MD) simulations and Hansen solubility parameters (HSPs) predict miscibility. For example, 2-hydroxyethyl 2-methylprop-2-enoate’s HSP (δd=18.2\delta_d = 18.2, δp=10.1\delta_p = 10.1, δh=12.3\delta_h = 12.3) guides solvent selection. Machine learning algorithms trained on monomer reactivity datasets optimize copolymer design .

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